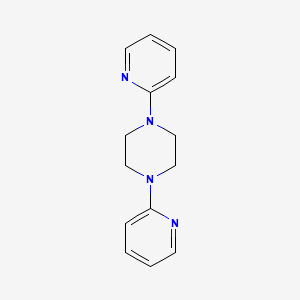

1,4-Di(2-pyridyl)piperazine

Beschreibung

The exact mass of the compound 1,4-Di(2-pyridyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28698. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Di(2-pyridyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Di(2-pyridyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dipyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-3-7-15-13(5-1)17-9-11-18(12-10-17)14-6-2-4-8-16-14/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNOIEBLHFKZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282913 | |

| Record name | 1,4-Di(2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64728-49-0 | |

| Record name | 64728-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Di(2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di(2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Di(2-pyridyl)piperazine synthesis protocols and mechanisms

An In-Depth Technical Guide to the Synthesis of 1,4-Di(2-pyridyl)piperazine: Protocols and Mechanisms

Introduction

1,4-Di(2-pyridyl)piperazine is a symmetrically substituted N-arylpiperazine featuring a central piperazine ring bonded to two pyridin-2-yl groups. This unique structure makes it a highly valuable compound in several fields of chemical science. As a bidentate N,N'-chelating ligand, it plays a significant role in coordination chemistry, forming stable complexes with various metal ions that are investigated for applications in catalysis and materials science.[1] Furthermore, the pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs.[2][3][4] Its utility as a key intermediate and a pharmacologically relevant core necessitates robust and well-understood synthetic methodologies.[1]

This guide provides a detailed examination of the primary synthetic routes to 1,4-di(2-pyridyl)piperazine, focusing on the two most prevalent and effective strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the underlying mechanisms of each approach, provide detailed experimental protocols, and offer expert insights into the rationale behind procedural choices, empowering researchers to select and optimize the synthesis for their specific needs.

Synthetic Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between piperazine and an activated pyridine ring, typically a 2-halopyridine, is a classical and often cost-effective approach. This method leverages the inherent electron-deficient nature of the pyridine ring, which facilitates attack by nucleophiles.

Core Mechanism: Addition-Elimination

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing the electron density primarily at the C-2 (ortho) and C-4 (para) positions. This polarization makes these positions susceptible to attack by a nucleophile, such as the secondary amine of piperazine.

-

Nucleophilic Attack: A nitrogen atom from piperazine attacks the C-2 position of the 2-halopyridine. This step is typically the rate-determining step as it involves the disruption of the aromatic system.[5]

-

Formation of a Meisenheimer-like Intermediate: The attack forms a high-energy, anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen atom, which provides significant stabilization.[5] This stabilization is key to why the reaction proceeds readily at the C-2 and C-4 positions.

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group (e.g., Cl⁻), yielding the N-aryl C-N bond.

The reaction is performed twice, once on each nitrogen of the piperazine, to yield the final disubstituted product.

Caption: Workflow for SNAr synthesis of 1,4-di(2-pyridyl)piperazine.

Field-Proven Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of related pyridylpiperazine derivatives.[6]

Materials:

-

Piperazine (anhydrous)

-

2-Chloropyridine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloropyridine (2.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 1,4-di(2-pyridyl)piperazine.

Expert Rationale and Causality

-

Choice of Base (K₂CO₃): The reaction generates hydrochloric acid (HCl) as the halide is displaced. The base is crucial to neutralize this acid, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction. Potassium carbonate is a suitable, moderately strong base that is easily removed after the reaction.

-

Stoichiometry: A slight excess of 2-chloropyridine (2.2 eq) is used to ensure the complete disubstitution of the piperazine and drive the reaction to completion. Using a large excess of piperazine would favor the mono-substituted product.

-

Solvent and Temperature: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism. Heating to reflux provides the necessary activation energy for the nucleophilic attack to overcome the aromatic stabilization energy.[7]

-

Workup: The aqueous wash with sodium bicarbonate removes any remaining acidic byproducts and unreacted starting materials.

Synthetic Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8] It offers significant advantages in terms of substrate scope, functional group tolerance, and often provides higher yields under milder conditions compared to traditional SNAr.[9][10] This makes it a cornerstone of modern synthetic chemistry for constructing N-arylpiperazines.[2][4]

Core Mechanism: The Catalytic Cycle

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the cycle.[8][11]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination: This is the key bond-forming step. The pyridyl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure based on established methods for palladium-catalyzed N-arylation of piperazines.[10][12]

Materials:

-

Piperazine (1.0 eq)

-

2-Bromopyridine (2.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (e.g., 2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Toluene or Dioxane, anhydrous

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Set up an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Add piperazine followed by anhydrous toluene.

-

Stir the mixture for 10 minutes, then add 2-bromopyridine.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) or recrystallization as described in the SNAr protocol.

Expert Rationale and Causality

-

Catalyst System (Palladium and Ligand): The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the Pd(0) species, prevents catalyst decomposition, and promotes the crucial, often rate-limiting, reductive elimination step.[8] Ligands like XPhos or others from the Buchwald family are designed to accelerate this process for sterically hindered or electron-neutral substrates.

-

Choice of Halide: Aryl bromides are frequently used as they offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[9]

-

Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine once it coordinates to the palladium center, forming the key palladium-amido intermediate. Weaker bases like carbonates are generally less effective for this transformation.[11]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.

Comparative Analysis of Synthetic Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Cost | Generally lower cost (no expensive catalyst/ligand). | Higher cost due to palladium catalyst and specialized phosphine ligands. |

| Reaction Conditions | Often requires higher temperatures (reflux) and longer reaction times. | Can often be performed at lower temperatures with shorter reaction times. |

| Substrate Scope | Less tolerant of other functional groups. Requires an electron-deficient pyridine ring. | Very broad substrate scope and high functional group tolerance.[8] |

| Yield & Purity | Yields can be variable; may produce more side products. | Generally provides higher yields and cleaner reactions.[10] |

| Operational Simplicity | Simpler setup; no need for strictly inert atmosphere. | Requires inert atmosphere techniques (e.g., Schlenk line) to protect the catalyst. |

| Key Reagents | Piperazine, 2-Halopyridine, Base (e.g., K₂CO₃). | Piperazine, 2-Halopyridine, Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu). |

Conclusion

The synthesis of 1,4-di(2-pyridyl)piperazine can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on the specific requirements of the researcher.

-

The SNAr approach is a viable, cost-effective option for large-scale synthesis where the starting materials are simple and high temperatures are not a concern. Its operational simplicity is a distinct advantage.

-

The Buchwald-Hartwig amination represents a more modern, versatile, and often higher-yielding approach. It is the method of choice when dealing with more complex substrates, requiring milder conditions, or when maximizing yield is the primary objective.

A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable scientists to confidently synthesize this important molecule for applications in drug discovery, materials science, and beyond.

References

-

Halfen, J. A., et al. (2000). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), e474–e475. Available at: [Link]

-

Van der Pijl, F., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Coordination Chemistry Reviews, 255(13-14), 1432-1454. Available at: [Link]

-

Stauffer, S. R., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(37), 6569-6572. Available at: [Link]

-

Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. Available at: [Link]

-

Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369325. Available at: [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available at: [Link]

-

Singh, U. P., & Singh, R. P. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available at: [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Bentham Science Publishers. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis, 15(2). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis of 1,4-Di(2-pyridyl)piperazine

An In-depth Technical Guide to the Synthesis of 1,4-Di(2-pyridyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-Di(2-pyridyl)piperazine, a versatile N-heterocyclic compound with significant applications in medicinal chemistry, pharmaceutical development, and materials science.[1][2] The document delves into the prevalent synthetic strategies, with a primary focus on modern palladium-catalyzed cross-coupling reactions and traditional copper-catalyzed methods. By explaining the causality behind experimental choices and providing detailed, reproducible protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylpiperazines and related scaffolds.

Introduction: The Significance of 1,4-Di(2-pyridyl)piperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[3][4][5] Its unique physicochemical properties—including two basic nitrogen atoms that enhance aqueous solubility and bioavailability—make it a privileged structure in drug design.[5] 1,4-Di(2-pyridyl)piperazine, which features a central piperazine core symmetrically substituted with two pyridyl rings, is a compound of particular interest. This structure serves as a key intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders.[1][2] Furthermore, its ability to act as a bidentate ligand allows for the formation of stable metal complexes, making it valuable in catalysis and materials science.[1]

Physicochemical Properties

A summary of the key computed properties for 1,4-Di(2-pyridyl)piperazine is presented below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₄ | PubChem[6] |

| Molecular Weight | 240.30 g/mol | PubChem[6] |

| Monoisotopic Mass | 240.1375 Da | PubChem[7] |

| IUPAC Name | 1,4-dipyridin-2-ylpiperazine | PubChem[6] |

| CAS Number | 64728-49-0 | PubChem[6] |

| XLogP3 | 2.2 | PubChem[6] |

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the piperazine nitrogen and the pyridyl ring is the central challenge in synthesizing 1,4-Di(2-pyridyl)piperazine. Two primary catalytic cross-coupling methodologies have proven most effective for this transformation: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

The Buchwald-Hartwig Amination: The Modern Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a versatile and highly efficient method for C-N bond formation under relatively mild conditions.[8][9] This palladium-catalyzed reaction has become the cornerstone for producing N-arylpiperazines in both academic and industrial settings due to its broad substrate scope and functional group tolerance.[3][10][11]

Causality of Component Selection:

-

Palladium Precatalyst: The choice of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is the first step. These precursors are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

-

Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For electron-rich and sterically hindered substrates like 2-halopyridines, bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, RuPhos, or Xantphos) are essential. These ligands promote the crucial reductive elimination step, preventing catalyst decomposition and leading to higher yields.[12]

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.

-

Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and maintain a stable catalytic system.

Catalytic Cycle Diagram:

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. It involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]

Caption: Step-by-step workflow for the synthesis of 1,4-Di(2-pyridyl)piperazine.

Materials:

-

Piperazine (1.0 eq)

-

2-Chloropyridine (2.2 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by 2-chloropyridine.

-

Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,4-Di(2-pyridyl)piperazine as a solid.

Product Characterization

The identity and purity of the synthesized 1,4-Di(2-pyridyl)piperazine must be confirmed through standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridyl protons (typically in the δ 6.5-8.2 ppm range) and a singlet or multiplet for the piperazine protons (typically in the δ 3.5-4.0 ppm range). |

| ¹³C NMR | Resonances for the distinct carbons of the pyridyl rings (δ 105-160 ppm) and the piperazine ring (δ 45-55 ppm). [13] |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 241.14. [7] |

| Infrared (IR) | Characteristic C-N stretching frequencies for the aromatic amine and aliphatic amine functionalities. |

Conclusion

The synthesis of 1,4-Di(2-pyridyl)piperazine is readily achievable through modern organometallic chemistry. The palladium-catalyzed Buchwald-Hartwig amination stands out as the superior method, offering high yields under relatively mild conditions with excellent functional group compatibility. [3][14][15]While the copper-catalyzed Ullmann condensation represents a viable, classic alternative, its requirement for harsh conditions limits its general applicability. [16][17]The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical building block for applications in drug discovery and advanced materials.

References

-

Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). ResearchGate. Available from: [Link]

-

(2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. National Institutes of Health. Available from: [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). National Institutes of Health. Available from: [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). National Institutes of Health. Available from: [Link]

-

1,4-Di(2-pyridyl)piperazine. PubChem, National Institutes of Health. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

1,4-di(2-pyridyl)piperazine (C14H16N4). PubChemLite. Available from: [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. Available from: [Link]

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed, National Institutes of Health. Available from: [Link]

-

Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Available from: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available from: [Link]

-

1-(4-Pyridyl)piperazine. PubChem, National Institutes of Health. Available from: [Link]

-

The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. LinkedIn. Available from: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available from: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). National Institutes of Health. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

Piperazine. Wikipedia. Available from: [Link]

-

Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ-N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato. IUCr Journals. Available from: [Link]

-

Ullmann condensation Research Articles. R Discovery. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. Available from: [Link]

-

The medicinal chemistry of piperazines: A review. ResearchGate. Available from: [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. Available from: [Link]

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available from: [Link]Medicinal_Importance)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1,4-di(2-pyridyl)piperazine (C14H16N4) [pubchemlite.lcsb.uni.lu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 13. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 1,4-Di(2-pyridyl)piperazine

Preamble: The Rationale for a Definitive NMR Guide

In the landscape of drug discovery and materials science, the piperazine moiety is a cornerstone, prized for its unique structural and electronic properties.[1][2] When symmetrically substituted with two pyridyl groups at the nitrogen atoms, as in 1,4-Di(2-pyridyl)piperazine, the resulting molecule (C₁₄H₁₆N₄) presents a fascinating case for structural elucidation.[3] Its inherent symmetry and the interplay of aliphatic and aromatic systems demand a robust, multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a tool for routine confirmation but the definitive method for unambiguously determining its structure, purity, and dynamic behavior in solution.

This guide eschews a simple recitation of data. Instead, it serves as a technical whitepaper, grounded in field experience, to detail the complete NMR characterization of 1,4-Di(2-pyridyl)piperazine. We will delve into the causality behind experimental choices, from solvent selection to the strategic application of two-dimensional techniques, providing a self-validating framework for researchers.

Foundational Principles: Symmetry and Its Spectroscopic Consequences

A priori analysis of the molecular structure is critical for designing the correct NMR experiments. 1,4-Di(2-pyridyl)piperazine possesses a C₂ axis of symmetry bisecting the piperazine ring. This has profound implications for its NMR spectra: it simplifies the number of expected signals, as chemically equivalent nuclei will be magnetically equivalent.

-

Pyridyl Rings: The two pyridyl rings are identical. Within each ring, there are four unique aromatic protons and five unique carbons.

-

Piperazine Ring: The two CH₂ groups adjacent to the pyridyl nitrogen (N-CH₂) are equivalent. Likewise, the other two CH₂ groups are equivalent, though distinct from the first pair. Due to the symmetry, all four protons of one type of CH₂ group are chemically equivalent, as are the four protons of the other type. This leads to a total of four unique proton environments and three unique carbon environments in the core structure.

This contrasts sharply with the asymmetrical analogue, 1-(2-pyridyl)piperazine, which would display a more complex spectrum due to the lack of this symmetry.[4][5]

Core Analysis: 1D ¹H and ¹³C NMR Spectroscopy

The first step in characterization involves the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra.

Experimental Protocol: Sample Preparation and Data Acquisition

Trustworthy data begins with meticulous sample preparation. The choice of solvent is the first critical decision.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. For compounds with lower solubility or to investigate hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[1] For this guide, we will proceed with CDCl₃.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the 1,4-Di(2-pyridyl)piperazine sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be required for complete dissolution.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans will provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay may be necessary to obtain a high-quality spectrum.

Data Presentation and Interpretation

Due to the molecule's symmetry, a simplified spectrum is anticipated. The following tables summarize the predicted chemical shifts, based on data from the analogous 1-(2-pyridyl)piperazine and general substituent effects.

Table 1: Predicted ¹H NMR Data for 1,4-Di(2-pyridyl)piperazine in CDCl₃

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-6' | ~8.1-8.2 | Doublet of doublets (dd) | 2H | Pyridyl CH adjacent to N |

| H-4' | ~7.4-7.5 | Triplet of triplets (td) | 2H | Pyridyl CH para to substitution |

| H-3' | ~6.6-6.7 | Doublet (d) | 2H | Pyridyl CH ortho to substitution |

| H-5' | ~6.5-6.6 | Triplet (t) | 2H | Pyridyl CH meta to substitution |

| H-a | ~3.5-3.7 | Triplet (t) | 8H | Piperazine N-CH₂ -CH₂-N |

Table 2: Predicted ¹³C NMR Data for 1,4-Di(2-pyridyl)piperazine in CDCl₃

| Signal Label | Predicted δ (ppm) | Assignment |

| C-2' | ~159-160 | Pyridyl C -N (ipso-carbon) |

| C-6' | ~147-148 | Pyridyl C H adjacent to N |

| C-4' | ~137-138 | Pyridyl C H para to substitution |

| C-5' | ~113-114 | Pyridyl C H meta to substitution |

| C-3' | ~107-108 | Pyridyl C H ortho to substitution |

| C-a | ~45-47 | Piperazine C H₂ |

Unambiguous Assignment: The Power of 2D NMR

While 1D NMR provides a foundational dataset, two-dimensional NMR experiments are essential for providing the self-validating, trustworthy connections that confirm the structure unequivocally.

Logical Workflow for Structural Verification

The process of full characterization follows a logical progression, where each experiment builds upon the last to create a complete, validated picture of the molecular structure.

Caption: Workflow for complete NMR structural elucidation.

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For 1,4-Di(2-pyridyl)piperazine, a COSY spectrum would be crucial to trace the connectivity within the pyridyl rings (e.g., showing a correlation from H-6' to H-5', H-5' to H-4', and H-4' to H-3').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached. It is the most reliable way to assign the carbon signals based on the already-assigned proton spectrum. For instance, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~46 ppm, definitively linking them.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key to connecting the different spin systems. A critical HMBC correlation would be from the piperazine protons (H-a) to the ipso-carbon of the pyridyl ring (C-2'), proving the pyridyl-piperazine linkage.

Caption: Key COSY and HMBC correlations for structural proof.

Advanced Insight: Probing Molecular Dynamics

As a Senior Application Scientist, it is understood that a molecule's static structure is only part of its story. Substituted piperazines can undergo conformational changes in solution, primarily the chair-to-chair ring inversion.[6][7] While at room temperature, this inversion is typically fast on the NMR timescale, leading to averaged, sharp signals, this may not always be the case.

-

Variable-Temperature (VT) NMR: If the ¹H NMR signals for the piperazine protons appear unusually broad at room temperature, it could indicate that the rate of conformational exchange is intermediate on the NMR timescale.[6][8] Performing a variable-temperature NMR study can provide invaluable insight.

-

Cooling: As the sample is cooled, the rate of inversion slows. If two distinct conformers exist, the broad peak may resolve into two or more separate sets of signals at a low temperature (the slow-exchange regime).

-

Heating: Conversely, heating the sample will increase the rate of exchange, causing any broad peaks to sharpen into a single, averaged signal (the fast-exchange regime).

-

Coalescence Temperature: The temperature at which two exchanging signals merge into one is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change.[6]

-

Conclusion

The characterization of 1,4-Di(2-pyridyl)piperazine by NMR spectroscopy is a comprehensive process that leverages a suite of experiments to build a self-validating structural proof. The analysis begins with predicting the spectrum based on the molecule's inherent C₂ symmetry, followed by foundational 1D ¹H and ¹³C experiments. The structural assignment is then unambiguously confirmed through 2D correlation experiments like COSY, HSQC, and particularly the key HMBC cross-peak that connects the piperazine and pyridyl fragments. Finally, advanced techniques such as variable-temperature NMR can be employed to investigate the molecule's dynamic behavior in solution. This multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, detailed characterization required by researchers in drug development and chemical sciences.

References

-

Yılmaz, F., Görmen, M., & Gökçe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1015-1022. Available at: [Link]

-

Neubauer, T., Wende, R. C., & Zieger, G. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41256. Available at: [Link]

-

Uslu, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1275, 134679. Available at: [Link]

-

Kuhne, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2490. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Hofmann, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3298. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

Single-crystal X-ray diffraction analysis of 1,4-Di(2-pyridyl)piperazine.

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 1,4-Di(2-pyridyl)piperazine

Abstract

The 1,4-di(2-pyridyl)piperazine scaffold is a significant pharmacophore in modern medicinal chemistry, appearing in a range of neurologically active agents and functional materials.[1][2][3][4] Its conformational flexibility and potential for forming specific intermolecular interactions are key to its biological activity and material properties. Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for elucidating its three-dimensional atomic arrangement, offering unparalleled insights into its stereochemistry, crystal packing, and non-covalent interactions. This guide details the complete workflow for the SCXRD analysis of 1,4-di(2-pyridyl)piperazine, from synthesis and crystallization to data interpretation, providing a robust framework for researchers in drug discovery and materials science.

Introduction: The Significance of the Arylpiperazine Motif

The piperazine ring is a "privileged scaffold" in drug design, integral to numerous FDA-approved therapeutics.[3][5] When substituted with aryl groups, such as the pyridyl moieties in 1,4-di(2-pyridyl)piperazine, the resulting molecule often exhibits high affinity for aminergic G protein-coupled receptors (GPCRs), making it a valuable core for developing treatments for central nervous system (CNS) disorders.[1][3] The precise geometry of the molecule, including the conformation of the piperazine ring and the relative orientation of the pyridyl substituents, dictates its interaction with biological targets.[1][6] Therefore, an unambiguous determination of its solid-state structure via SCXRD is a critical step in establishing structure-activity relationships (SAR) and guiding rational drug design.[7][8]

Synthesis and Single Crystal Growth

Synthesis of 1,4-Di(2-pyridyl)piperazine

The synthesis of N-aryl piperazines can be achieved through several established methods, most commonly via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[5][9] A common and effective laboratory-scale synthesis involves the reaction of piperazine with 2-chloropyridine.

Protocol: Synthesis of 1,4-Di(2-pyridyl)piperazine

-

Reaction Setup: To a solution of piperazine (1.0 eq.) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloropyridine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 3.0 eq.).

-

Reaction Conditions: Heat the mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,4-di(2-pyridyl)piperazine as a solid. The structure should be confirmed by spectroscopic methods like NMR and mass spectrometry.[7][10]

Crystallization: The Gateway to Diffraction

Obtaining high-quality single crystals is the most critical and often most challenging step of the SCXRD workflow. The goal is to encourage the slow formation of a well-ordered crystal lattice, free from significant defects.

Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the purified 1,4-di(2-pyridyl)piperazine in a minimal amount of a suitable solvent or solvent mixture at room temperature. Good candidate solvents include methanol, ethanol, acetonitrile, or a mixture like dichloromethane/hexane.

-

Preparation: Transfer the saturated solution to a small, clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction: From Crystal to Data

SCXRD is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal.[11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The overall workflow from crystal mounting to structure solution is a systematic process that leverages sophisticated instrumentation and software.

Caption: Experimental and computational workflow for SCXRD analysis.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryoloop.

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker APEXII CCD). Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[12]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[12]

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled using software such as SAINT and SADABS.[13]

Structure Solution, Refinement, and Validation

Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the unit cell.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This is typically accomplished with software like SHELXT.[13] This step generates an initial electron density map where the positions of heavier atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[12][13] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[12]

Validation and Quality Metrics

The final refined structure is validated to ensure its quality and accuracy. Key metrics include:

-

R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% (0.05) are considered excellent for small molecules.

-

Goodness-of-Fit (GOF or S): Should be close to 1.0 for a good model.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs.

Structural Analysis of 1,4-Di(2-pyridyl)piperazine

The refined crystal structure provides a wealth of information. For 1,4-di(2-pyridyl)piperazine, the analysis focuses on its key conformational features and intermolecular interactions.

Molecular Conformation

The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[6] The two pyridyl substituents are expected to occupy the equatorial positions to reduce 1,3-diaxial interactions. The relative orientation of the pyridyl rings with respect to the piperazine core is a key determinant of the molecule's overall shape and its ability to interact with other molecules.

Caption: Numbering scheme for 1,4-Di(2-pyridyl)piperazine.

Crystallographic Data Summary

The results of a typical SCXRD analysis are summarized in a crystallographic table. While the exact values depend on the specific crystal, a representative dataset would look as follows.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₄ |

| Formula Weight | 240.30 g/mol [14] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 150(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R_int | Value |

| Final R1 [I > 2σ(I)] | Value |

| wR2 (all data) | Value |

| Goodness-of-Fit (S) | Value |

Note: Italicized values are placeholders and would be determined from the experimental data.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions such as C-H···N hydrogen bonds and potential π-π stacking between the pyridyl rings. Analyzing these interactions is crucial for understanding the material's properties and for crystal engineering efforts. The solid-state conformation can differ significantly from that in solution, providing a snapshot of a low-energy state that is highly relevant for computational modeling and docking studies.[1]

Conclusion: From Structure to Function

The single-crystal X-ray diffraction analysis of 1,4-di(2-pyridyl)piperazine provides an unambiguous, high-resolution view of its three-dimensional structure. This detailed structural knowledge is indispensable for the scientific community, particularly for drug development professionals. It underpins a deeper understanding of its physicochemical properties, informs the design of new analogues with improved potency and selectivity, and provides a critical experimental benchmark for validating computational models. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently elucidate the structures of novel piperazine-based compounds, accelerating the journey from molecular design to functional application.

References

-

1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. SAGE Publications. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

-

Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ2N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato-κ2O:O2]zinc(II)] 2.5 hydrate]. International Union of Crystallography. [Link]

-

A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. PubChem, National Center for Biotechnology Information. [Link]

-

A tri-periodic coordination polymer with a dimer-based six-connected pcu topology. National Center for Biotechnology Information. [Link]

-

New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". PubMed, National Library of Medicine. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

2,2′-(Piperazine-1,4-diyl)diacetonitrile. National Center for Biotechnology Information. [Link]

-

1,4-Di(2-piridil)piperazina. Chem-Impex. [Link]

-

A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. International Union of Crystallography. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Library of Medicine. [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. Royal Society of Chemistry. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed, National Library of Medicine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic properties of 1,4-Di(2-pyridyl)piperazine

An In-depth Technical Guide to the Spectroscopic Properties of 1,4-Di(2-pyridyl)piperazine

Foreword: A Molecule of Versatility and Complexity

1,4-Di(2-pyridyl)piperazine (DPP), a symmetrically substituted diamine, presents a fascinating case study in molecular spectroscopy. As a "privileged scaffold" in medicinal chemistry and a versatile chelating ligand in materials science, a comprehensive understanding of its structural and electronic properties is paramount for its application and development.[1][2] This guide moves beyond a simple recitation of data. It aims to provide a predictive and interpretive framework for researchers, grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related analogues. We will explore the causality behind its spectroscopic signature, from the conformational dynamics of the piperazine ring to the electronic transitions of the pyridyl moieties.

The core of this molecule consists of a piperazine ring, which typically adopts a thermodynamically stable chair conformation, flanked by two pyridyl groups.[3] This seemingly simple structure gives rise to a rich set of spectroscopic behaviors that are sensitive to its environment, including solvent polarity, pH, and coordination to metal ions. This guide will serve as a foundational reference for characterizing DPP and its derivatives, enabling researchers to confidently identify this molecule and probe its interactions in complex systems.

Caption: Molecular structure of 1,4-Di(2-pyridyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For DPP, both ¹H and ¹³C NMR provide a definitive fingerprint of its symmetric structure and can offer insights into its conformational dynamics in solution.

Predicted ¹H NMR Spectrum

Due to the molecule's C₂h symmetry (assuming a static chair conformation), the proton spectrum is expected to be relatively simple. We can predict the following signals, referencing data from the mono-substituted analogue, 1-(2-pyridyl)piperazine, for which spectral data is available.[4][5]

-

Pyridyl Protons (4 signals, 8H total): The four distinct protons on each pyridyl ring will give rise to four signals in the aromatic region (typically δ 6.5-8.5 ppm).

-

The proton ortho to the ring nitrogen (H6') is expected to be the most downfield due to the nitrogen's deshielding effect, appearing as a doublet.

-

The remaining three protons (H3', H4', H5') will appear as complex multiplets or distinct doublets and triplets, characteristic of a 2-substituted pyridine ring.

-

-

Piperazine Protons (1 signal, 8H total): In a non-coordinating solvent like CDCl₃ at room temperature, the eight protons of the piperazine ring are chemically and magnetically equivalent. They are expected to appear as a sharp singlet. The observation of a singlet is a key indicator of rapid chair-to-chair interconversion on the NMR timescale, which averages the axial and equatorial proton environments.

Expert Insight: Should this singlet appear broadened, it would suggest that the conformational exchange is slowing down to a rate comparable to the NMR timescale. Variable temperature (VT) NMR studies would be a logical next step to determine the energy barrier for this ring inversion.[6][7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will corroborate the molecule's symmetry.

-

Pyridyl Carbons (5 signals): Five distinct signals are expected for the pyridyl carbons. The carbon atom directly attached to the piperazine nitrogen (C2') will be significantly downfield.

-

Piperazine Carbons (1 signal): A single signal is predicted for the four equivalent methylene carbons of the piperazine ring, typically appearing in the δ 45-55 ppm range.

Table 1: Predicted NMR Spectroscopic Data for DPP (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.2 | Doublet | Pyridyl H6' |

| ¹H | ~7.5 | Multiplet (td) | Pyridyl H4' |

| ¹H | ~6.8 | Doublet | Pyridyl H3' |

| ¹H | ~6.6 | Multiplet (ddd) | Pyridyl H5' |

| ¹H | ~3.6 | Singlet | Piperazine -CH₂- |

| ¹³C | ~160 | Singlet | Pyridyl C2' |

| ¹³C | ~148 | Singlet | Pyridyl C6' |

| ¹³C | ~137 | Singlet | Pyridyl C4' |

| ¹³C | ~112 | Singlet | Pyridyl C5' |

| ¹³C | ~107 | Singlet | Pyridyl C3' |

| ¹³C | ~48 | Singlet | Piperazine -CH₂- |

Note: These are estimated values based on analogous structures and require experimental verification.

Vibrational Spectroscopy (FTIR/Raman): The Molecular Fingerprint

Infrared and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." For DPP, the spectra will be dominated by vibrations from the pyridyl rings and the piperazine core.

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of sp² C-H bonds.

-

Aliphatic C-H Stretching: Medium to strong bands are expected just below 3000 cm⁻¹ (approx. 2800-2950 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the piperazine CH₂ groups.[8]

-

Aromatic Ring Stretching (C=C and C=N): A series of sharp, strong bands in the 1400-1610 cm⁻¹ region are definitive indicators of the pyridine rings.[8]

-

C-N Stretching: Vibrations corresponding to the aryl-amine (C-N) and alkyl-amine (C-N) bonds will appear in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Key FTIR Vibrational Frequencies for DPP

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2950-2800 | Medium-Strong | Aliphatic C-H Stretch (Piperazine) |

| ~1590 | Strong | Aromatic C=C and C=N Stretch |

| ~1470 | Strong | Aromatic C=C and C=N Stretch |

| ~1435 | Strong | Aromatic C=C and C=N Stretch |

| ~1330 | Medium | Aryl C-N Stretch |

| ~1150 | Medium | Aliphatic C-N Stretch |

Electronic Spectroscopy: Unveiling the π-System

UV-Visible absorption and fluorescence spectroscopy provide critical information about the electronic structure of the pyridyl chromophores.

UV-Vis Absorption

The UV-Vis spectrum of DPP in a solvent like ethanol or acetonitrile is expected to show strong absorption bands characteristic of the pyridine chromophore.

-

π→π* Transitions: Intense absorption bands are predicted at shorter wavelengths (approx. 200-280 nm). These correspond to electronic transitions within the aromatic π-system of the pyridyl rings.[9]

-

n→π* Transitions: A weaker, longer-wavelength absorption band may be observed, arising from the transition of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. This band is often sensitive to solvent polarity and may be blue-shifted in protic solvents due to hydrogen bonding.

Fluorescence Spectroscopy

While not all N-heterocycles are strongly emissive, many pyridyl and piperazine-containing compounds exhibit fluorescence.[10][11]

-

Excitation/Emission: Excitation at the π→π* absorption maximum should lead to fluorescence emission at a longer wavelength.

-

Solvatochromism: The position of the emission maximum (λ_em) is likely to be highly dependent on solvent polarity. Polar solvents can stabilize the excited state, leading to a red-shift in the emission spectrum (positive solvatochromism).[12]

-

Quantum Yield: The fluorescence quantum yield (Φ_f) is a measure of emission efficiency. For DPP, this is expected to be modest and sensitive to environmental factors that promote non-radiative decay pathways, such as molecular vibrations or intersystem crossing.

Trustworthiness Check: The photophysical properties are highly dependent on molecular purity. Trace impurities can dominate the emission spectrum. Therefore, chromatographic purification followed by spectroscopic characterization (NMR, MS) is essential before undertaking fluorescence studies. The molecular weight can be confirmed by mass spectrometry, with an expected exact mass of 240.137496527 Da for the molecular ion [M]⁺.[13]

Standard Operating Protocols

The following protocols describe self-validating systems for acquiring high-quality spectroscopic data for 1,4-Di(2-pyridyl)piperazine.

Caption: Workflow for comprehensive spectroscopic analysis of DPP.

Protocol 4.1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of purified DPP and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Instrument Setup: Use a ≥400 MHz spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition: Acquire a one-pulse proton spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a relaxation delay of 2 seconds and accumulate at least 1024 scans for good signal-to-noise.

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

Protocol 4.2: FTIR Spectroscopy (ATR Method)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty ATR stage.

-

Sample Analysis: Place a small amount (~1-2 mg) of the solid DPP powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Protocol 4.3: UV-Vis and Fluorescence Spectroscopy

-

Stock Solution: Prepare a 1 mM stock solution of DPP in absolute ethanol.

-

UV-Vis Sample: Dilute the stock solution to 10 µM in ethanol. Use a 1 cm path length quartz cuvette. Use ethanol as the blank reference.

-

UV-Vis Acquisition: Scan from 190 nm to 600 nm. Record the wavelengths of maximum absorbance (λ_max).

-

Fluorescence Sample: Dilute the stock solution to 1 µM in ethanol. The absorbance at the excitation wavelength should be <0.1 to avoid inner filter effects.

-

Fluorescence Acquisition: Set the excitation wavelength to the primary λ_max observed in the UV-Vis spectrum. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to 700 nm. Record the emission maximum (λ_em).

References

-

PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yahia Cherif, F., Bensaid, O., Mostefai, A., & Rahmouni, A. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Physical Chemistry Research, 6(2), 263-285. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fleck, M., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. Retrieved from [Link]

-

Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry. Retrieved from [Link]

-

Iacovelli, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

-

Zhang, M., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E. Retrieved from [Link]

-

PubMed. (2016). Conformational analysis of 2-substituted piperazines. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

NIST. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2002). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Retrieved from [Link]

-

PubMed Central. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

-

ResearchGate. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

IUCr Journals. (2020). Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)benzoato]cobalt(II)]. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]

- 5. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical and Electrochemical Properties of 1,4-Di(2-pyridyl)piperazine

Abstract

1,4-Di(2-pyridyl)piperazine (DPP) is a symmetrically substituted N-heterocyclic compound featuring a central piperazine ring flanked by two pyridyl moieties. This unique topology, combining an electron-rich saturated amine core with electron-deficient aromatic rings, imparts a compelling set of photophysical and electrochemical characteristics. This technical guide provides an in-depth exploration of these properties, offering both foundational scientific principles and practical experimental methodologies. We delve into the electronic structure, absorption and emission behavior, and redox characteristics of DPP. This document is intended for researchers, chemists, and materials scientists interested in the application of polypyridyl ligands in coordination chemistry, sensing, and the development of advanced functional materials.

Introduction and Molecular Architecture

The piperazine nucleus is a prevalent scaffold in medicinal chemistry and materials science, valued for its conformational properties and synthetic versatility.[1] When functionalized with pyridyl groups at the 1 and 4 positions, the resulting molecule, 1,4-Di(2-pyridyl)piperazine, becomes an excellent chelating ligand for transition metals and a subject of interest for its intrinsic electronic properties.[2] Its structure creates a donor-π-acceptor system where the piperazine acts as an electron-donating group and the pyridyl rings serve as electron-accepting units. This electronic framework is the primary determinant of its behavior when interacting with light and electrical potentials. Understanding these core properties is essential for designing novel metal complexes, fluorescent probes, and redox-active materials.[3][4]

Figure 1: Molecular Structure of 1,4-Di(2-pyridyl)piperazine.

Photophysical Properties

The interaction of a molecule with light is governed by its electronic structure. For DPP, the key phenomena are absorption of photons, leading to an excited state, followed by relaxation through fluorescence or non-radiative pathways.

Absorption Characteristics

DPP is expected to exhibit strong absorption bands in the ultraviolet (UV) region. These absorptions primarily arise from:

-

π → π* Transitions: Localized within the aromatic pyridyl rings. These are typically intense and occur at shorter wavelengths.

-

Intramolecular Charge Transfer (ICT): Transitions involving the promotion of an electron from the highest occupied molecular orbital (HOMO), largely centered on the electron-rich piperazine nitrogen lone pairs, to the lowest unoccupied molecular orbital (LUMO), which is dominated by the π* orbitals of the electron-deficient pyridyl rings.